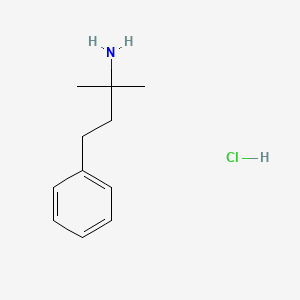

2-Methyl-4-phenylbutan-2-amine hydrochloride

概要

説明

2-Methyl-4-phenylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇N·HCl. It is a derivative of butan-2-amine, featuring a phenyl group and a methyl group attached to the second carbon atom of the butane chain. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylbutan-2-amine hydrochloride typically involves the following steps:

Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide by reacting bromobenzene with magnesium in anhydrous ether.

Alkylation: The phenylmagnesium bromide is then reacted with 2-methylbutan-2-one to form the corresponding tertiary alcohol.

Reduction: The tertiary alcohol is reduced using lithium aluminum hydride (LiAlH₄) to produce 2-methyl-4-phenylbutan-2-amine.

Acidification: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 2-Methyl-4-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and their derivatives.

Reduction Products: Primary amines, secondary amines, and alcohols.

Substitution Products: Various amine derivatives and alkylated compounds.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it a valuable building block in asymmetric synthesis, allowing chemists to create enantiomerically pure substances essential for pharmaceuticals and agrochemicals .

Reagent in Industrial Processes

In industrial settings, this compound serves as a reagent for producing fine chemicals. Its unique properties facilitate reactions that require specific stereochemical configurations .

Biological Research

Potential Therapeutic Applications

Research has indicated that this compound may have therapeutic potential. It is being investigated for its interactions with biological molecules and its possible role as a precursor in the synthesis of pharmaceutical drugs .

Mechanism of Action

The compound's mechanism of action often involves modulation of enzyme activity or receptor interactions, which can influence various biochemical pathways. This characteristic is crucial for developing new therapeutic agents targeting specific diseases.

Medicinal Chemistry

Drug Development

The compound's structural attributes make it a candidate for drug development. Its ability to act as a precursor allows for the creation of more complex pharmaceutical agents, particularly those targeting neurological disorders due to its potential psychoactive properties .

Fragrance and Flavor Industry

Fragrance Component

Another notable application of this compound is in the fragrance industry. It can be transformed into 2-methyl-4-phenylbutan-2-ol, which is used as a fragrance or flavoring agent in cosmetic products and household cleaners . The floral aroma associated with this compound enhances the sensory appeal of various products.

作用機序

2-Methyl-4-phenylbutan-2-amine hydrochloride is similar to other compounds such as 2-methyl-3-phenylbutan-2-amine hydrochloride and 1,1-difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride. its unique structural features, such as the presence of the phenyl group and the methyl group at the second carbon atom, distinguish it from these compounds. These structural differences can lead to variations in reactivity, stability, and biological activity.

類似化合物との比較

2-Methyl-3-phenylbutan-2-amine hydrochloride

1,1-Difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride

生物活性

2-Methyl-4-phenylbutan-2-amine hydrochloride, also known as 2-Methyl-4-phenylbutanamine or more commonly as a variant of the compound often associated with stimulant effects, has garnered interest in both pharmacological and toxicological research. This article aims to synthesize current knowledge regarding its biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHN·HCl

- CAS Number : 51677-23-7

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters. The compound is known to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other sympathomimetic agents and contributes to its stimulant effects .

Biological Activities

Research indicates a variety of biological activities associated with this compound:

- Stimulant Effects : It enhances physical performance and alertness by increasing catecholamine levels.

- Potential Anti-inflammatory Properties : Some studies suggest that it may exhibit anti-inflammatory effects, although further research is needed to elucidate this aspect fully.

- Analgesic Properties : There are indications that it may have pain-relieving effects through modulation of pain pathways in the central nervous system .

Toxicology and Safety Profile

The safety profile of this compound remains a topic of investigation. Toxicological assessments indicate potential risks associated with its use, particularly concerning cardiovascular health due to its stimulant properties. Adverse effects can include increased heart rate, hypertension, and anxiety .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

Table 1: Summary of Key Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations occurring within a short time frame. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which affects its bioavailability and duration of action .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Time | ~1 hour |

| Half-Life | 3–5 hours |

| Metabolism | Hepatic (CYP450) |

特性

IUPAC Name |

2-methyl-4-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-7H,8-9,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRSDZSQOWXYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。